molecular formula C11H14BrNO B2714818 2-bromo-N-mesitylacetamide CAS No. 99468-74-3

2-bromo-N-mesitylacetamide

Cat. No.: B2714818
CAS No.: 99468-74-3
M. Wt: 256.143
InChI Key: MECHQRKLIKNLRO-UHFFFAOYSA-N
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Description

2-Bromo-N-mesitylacetamide is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It is a brominated derivative of acetamide, where the bromine atom is attached to the alpha carbon of the acetamide group, and the mesityl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-mesitylacetamide can be synthesized through the bromination of N-mesitylacetamide. The typical synthetic route involves the reaction of N-mesitylacetamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature, and the product is isolated through crystallization or extraction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-mesitylacetamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-mesitylacetamide derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include N-mesitylacetamide derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include N-mesitylacetamide derivatives with oxidized functional groups.

    Reduction: Products include N-mesitylamine derivatives.

Scientific Research Applications

2-Bromo-N-mesitylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-mesitylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The mesityl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The acetamide moiety can undergo various transformations, contributing to the compound’s overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N,N-diethylacetamide
  • 2-Bromo-N,N-dipropylacetamide
  • 2-Bromo-N-mesitylbutanamide

Uniqueness

2-Bromo-N-mesitylacetamide is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other brominated acetamide derivatives, which may have different substituents and, consequently, different chemical properties and applications .

Properties

IUPAC Name

2-bromo-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECHQRKLIKNLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4,6-trimethylaniline (1 g, 7.40 mmol) in methylene chloride (25 mL) at -50° C. was added successively N,N-diisopropylethylamine (1.58 mL, 8.14 mmol, 1.1 eq) and bromoacetyl bromide (0.72 mL, 7.40 mmol, 1 eq) such that the temperature did not exceed -40° C. On completion of the addition, the cooling bath was removed, and the reaction mixture was allowed to warm to room temperature. After stirring for a further 30 minutes, the mixture was diluted with ether (70 mL) and poured into 1N sodium bisulfate solution. The phases were separated, and the upper layer was washed successively with water and brine. The organic phase was dried (Na2SO4) and the solvent evaporated to half volume, at which point the product crystallized. The crystals were removed by vacuum filtration to afford the title compound (1.51 g, 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
80%

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